molecular formula C18H22N2O4S2 B2959290 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 954635-57-5

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2959290
CAS No.: 954635-57-5
M. Wt: 394.5
InChI Key: CYZDYCBLLBNAAS-UHFFFAOYSA-N
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Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold. The compound incorporates two sulfonyl groups: a phenylsulfonyl moiety at the 2-position of the tetrahydroisoquinoline ring and a propane-2-sulfonamide group at the 7-position.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14(2)25(21,22)19-17-9-8-15-10-11-20(13-16(15)12-17)26(23,24)18-6-4-3-5-7-18/h3-9,12,14,19H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZDYCBLLBNAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves several key steps, starting from commercially available precursors. A typical synthetic route may involve the formation of the tetrahydroisoquinoline core through Pictet-Spengler condensation, followed by sulfonation reactions to introduce the phenylsulfonyl and propane-2-sulfonamide groups. The reactions are often carried out under anhydrous conditions, with catalysts like Lewis acids to facilitate the transformations.

Industrial Production Methods: Industrial-scale production typically relies on optimized synthetic protocols to maximize yield and purity. Techniques such as continuous flow synthesis can be employed to streamline the process, reduce waste, and improve safety. Industrial reactors with precise temperature and pressure controls are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of reactions, including but not limited to:

  • Oxidation: Conversion of sulfides to sulfoxides or sulfones.

  • Reduction: Hydrogenation reactions that reduce double bonds within the isoquinoline ring.

  • Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions: Reactions typically use reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures to favor specific transformations.

Major Products Formed

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic organic compound with a complex molecular structure, characterized by a tetrahydroisoquinoline core and sulfonamide groups. It is part of a class of compounds that are of interest for their potential applications in chemistry, biology, medicine, and industrial processes. The compound's unique chemical framework allows for diverse reactivity and functionality, making it a subject of interest in the scientific community.

This compound is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The biological activity of this compound primarily involves the inhibition of enzymatic activity, interaction with receptors, and anti-inflammatory effects. The sulfonamide moiety can inhibit specific enzymes by mimicking substrate structures or binding to active sites. The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in various physiological processes. Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Mechanism of Action

The mechanism by which N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, either inhibiting or enhancing the function of the target molecules. The sulfonamide group plays a critical role in these interactions, often forming hydrogen bonds or electrostatic interactions with the active sites of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide C₂₀H₂₄N₂O₄S₂ 420.5 Phenylsulfonyl, propane-2-sulfonamide Not provided Target
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide C₁₇H₂₀N₂O₄S 348.4 Furan-2-carbonyl, propane-1-sulfonamide 955697-49-1
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide C₁₇H₂₀N₂O₃S₂ 364.5 Thiophene-2-carbonyl, propane-2-sulfonamide 955726-51-9
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide C₁₇H₁₈N₂O₃S₂ 362.5 Cyclopropanecarbonyl, thiophene-2-sulfonamide 955727-83-0

Structural and Functional Differences

Substituent Effects on Polarity: The phenylsulfonyl group in the target compound increases hydrophobicity compared to the furan/thiophene-carbonyl analogs . This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • Thiophene and furan rings (in and ) donate electron density via conjugation, whereas phenylsulfonyl is electron-withdrawing. This difference could modulate interactions with charged residues in enzyme active sites.

Synthetic Accessibility: The synthesis of the target compound likely follows pathways similar to those described for CAS 955697-49-1 , involving sulfonylation of tetrahydroisoquinoline intermediates. However, phenylsulfonyl groups may require harsher conditions (e.g., chlorosulfonic acid) compared to acyl carbonylations .

Research Findings on Analogous Compounds

  • CAS 955697-49-1 : Exhibits moderate inhibitory activity against acyltransferases in preliminary assays, though specific IC₅₀ values are unreported .
  • CAS 955726-51-9 : The thiophene-carbonyl substituent confers improved thermal stability over furan analogs, as inferred from molecular dynamics simulations .
  • CAS 955727-83-0 : Cyclopropanecarbonyl substitution enhances metabolic stability in liver microsome studies, likely due to reduced oxidative degradation .

Limitations and Data Gaps

  • Physical properties (e.g., melting point, solubility) for all compounds are largely unavailable, hindering direct comparison of formulation viability.
  • Pharmacokinetic data (e.g., bioavailability, half-life) are absent in the provided evidence.

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C23H22N2O6S2
  • Molecular Weight : 486.6 g/mol

The structural composition includes a tetrahydroisoquinoline core substituted with a phenylsulfonyl group, which is critical for its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes by mimicking substrate structures or binding to active sites.
  • Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in various physiological processes .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Autoimmune Diseases : Research indicates that derivatives of tetrahydroisoquinoline can act as inverse agonists for RORγt, a transcription factor involved in Th17-mediated autoimmune responses. For instance, one study demonstrated that a related compound showed significant efficacy in mouse models of psoriasis and rheumatoid arthritis .
  • Bioavailability : The bioavailability of this compound has been improved compared to earlier compounds like GSK2981278. In pharmacokinetic studies, it exhibited favorable absorption rates in animal models (F = 48.1% in mice) .
  • Inhibitory Activity : The compound has shown inhibitory effects on specific kinases and transporters relevant to cancer and resistance mechanisms in drug therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in inflammation
GPCR InteractionModulates signaling pathways through GPCRs
Autoimmune Disease TreatmentEffective in mouse models for psoriasis
BioavailabilityEnhanced compared to previous derivatives

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